molecular formula C15H10N2 B8440584 1-Phenyl-5-cyanoindole

1-Phenyl-5-cyanoindole

Cat. No.: B8440584
M. Wt: 218.25 g/mol
InChI Key: KAOWQDOTSXSDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-5-cyanoindole (CAS 96887-11-5) is an advanced organic intermediate with the molecular formula C15H10N2 and a molecular weight of 218.25 g/mol . It is a substituted indole derivative that incorporates both a phenyl group at the 2-position and a cyano group at the 5-position of the indole ring system. This structure makes it a high-value building block for medicinal chemistry and organic synthesis. In research, this compound serves as a key precursor for the development of pharmacologically active molecules. The indole scaffold is a privileged structure in drug discovery, found in numerous natural products and approved pharmaceuticals . The electron-withdrawing cyano group is a critical functional group in modern medicinal chemistry, known to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and increase metabolic stability of drug candidates . The cyano group can act as a hydrogen bond acceptor, a bioisostere for carbonyl and halogen groups, and can modulate the electronic properties of the aromatic system to facilitate π-π stacking interactions with target proteins . Researchers utilize this compound as a versatile scaffold for constructing complex heterocyclic systems, including pyran, pyridine, pyrimidine, and other fused ring structures common in pharmaceutical agents . Its applications extend to materials science, where it can be investigated for use in organic electronics and as a component in functional materials . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

1-phenylindole-5-carbonitrile

InChI

InChI=1S/C15H10N2/c16-11-12-6-7-15-13(10-12)8-9-17(15)14-4-2-1-3-5-14/h1-10H

InChI Key

KAOWQDOTSXSDQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)C#N

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 5 Cyanoindole and Its Precursors

Strategies for the Construction of the 5-Cyanoindole (B20398) Core

Classic indole (B1671886) syntheses provide foundational routes to the indole core, which can be adapted for specific substitution patterns like the 5-cyano group by selecting appropriately substituted starting materials.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com To produce 5-cyanoindole, the reaction would commence with p-cyanophenylhydrazine and a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The process can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com A variety of Brønsted or Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride, can be used to catalyze the reaction. wikipedia.org

Madelung Synthesis : The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org For the synthesis of a 5-cyanoindole derivative, a potential precursor would be N-acyl-4-cyano-2-methylaniline. The reaction mechanism begins with the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl carbon. wikipedia.org While traditionally requiring harsh conditions (200–400 °C), modern modifications have made the reaction more versatile. wikipedia.orgacs.org A modified Madelung approach has been utilized to generate intermediates for elaborated 2,5-disubstituted-3-cyanoindoles. researchgate.net

Reissert Indole Synthesis : The Reissert synthesis is another fundamental method that builds the indole ring from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgdrugfuture.com To target the 5-cyanoindole scaffold, the starting material would be 4-cyano-2-nitrotoluene. The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate derivative. researchgate.netresearchgate.net This intermediate then undergoes reductive cyclization, typically using reagents like zinc in acetic acid or iron powder, to form the corresponding indole-2-carboxylic acid. wikipedia.orgresearchgate.net The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone. youtube.com If desired, the 2-carboxylic acid group can be removed by heating to afford the final 5-cyanoindole. wikipedia.orgresearchgate.net

Classical Synthesis Key Precursor for 5-Cyanoindole General Conditions Mechanism Highlights
Fischerp-CyanophenylhydrazineProtic or Lewis Acid (e.g., HCl, ZnCl₂)Phenylhydrazone formation, nih.govnih.gov-sigmatropic rearrangement, cyclization. wikipedia.org
MadelungN-Acyl-4-cyano-2-methylanilineStrong Base (e.g., NaOEt), high temperatureIntramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org
Reissert4-Cyano-2-nitrotoluene1. Base (e.g., KOEt), Diethyl oxalate 2. Reductive Cyclization (e.g., Zn/AcOH)Condensation followed by reduction of nitro group and cyclization. wikipedia.orgresearchgate.net

A more direct and frequently employed strategy involves the introduction of the cyano group onto a pre-formed indole ring. This is typically achieved through the cyanation of a 5-haloindole, most commonly 5-bromoindole (B119039) or 5-iodoindole.

This transformation is often accomplished using a transition-metal catalyst. A prevalent method involves the palladium-catalyzed cyanation of 5-bromoindole. asianpubs.org For instance, reacting 5-bromo-1-p-toluenesulfonyl-indole with potassium ferrocyanide in the presence of palladium acetate (B1210297) can yield the protected 5-cyanoindole derivative. guidechem.com Another common approach is the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) to displace the halide. One reported procedure involves refluxing 5-bromoindole with cuprous cyanide in a solvent like N-methylpyrrolidine overnight to produce 5-cyanoindole. guidechem.com These methods are advantageous as they often start from commercially available or easily accessible halogenated indoles. asianpubs.org

More recent advancements include palladium-catalyzed C-H activation methods, which can directly introduce a cyano group at the C3 position using a safe cyanide source derived from NH₄HCO₃ and DMSO, although this is not targeted to the C5 position. rsc.org Electrochemical approaches have also been developed for the site-selective C-H cyanation of indoles using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, providing a metal-free alternative. organic-chemistry.org

Cyanation Method Substrate Reagents Typical Conditions Yield
Palladium-Catalyzed5-Bromo-1-(p-toluenesulfonyl)-indolePd(OAc)₂, K₄[Fe(CN)₆]·3H₂O, K₂CO₃DMF, 150°C, 12h68% guidechem.com
Copper-Mediated5-BromoindoleCuCNN-Methylpyrrolidine, 85°C, overnightNot specified guidechem.com

While less common for the synthesis of simple monocyclic heterocycles like 5-cyanoindole, other powerful reactions in organic synthesis are worth considering.

Bergman Reaction (Cyclization) : The Bergman cyclization is a reaction involving an enediyne, which upon heating or photochemical activation, forms a highly reactive p-benzyne diradical that can abstract hydrogen atoms from a donor molecule. While it is a powerful tool for creating complex polycyclic aromatic systems, it is not a standard or practical method for the de novo synthesis of a substituted indole like 5-cyanoindole. nih.gov

Friedel-Crafts Reaction : The Friedel-Crafts reactions, both alkylation and acylation, are cornerstone methods for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgnih.gov These reactions are generally not used to construct the heterocyclic indole ring itself. However, an intramolecular Friedel-Crafts reaction could theoretically be employed to form the five-membered ring. masterorganicchemistry.com For example, a suitably functionalized aniline (B41778) derivative could undergo intramolecular acylation to close the ring, a process sometimes referred to as the Haworth synthesis for polycyclic systems. wikipedia.org More practically, Friedel-Crafts acylation could be used to introduce a functional group onto the indole ring that could later be converted to a nitrile, but this is a less direct approach compared to the methods described above.

N1-Arylation Approaches for Phenyl Group Incorporation

Once the 5-cyanoindole core is obtained, the final step is the introduction of the phenyl group at the indole nitrogen (N1 position). Transition metal-catalyzed cross-coupling reactions are the predominant methods for this transformation.

The N-arylation of indoles is most effectively achieved using palladium or copper catalysts, in reactions commonly known as the Buchwald-Hartwig amination and the Ullmann condensation, respectively.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) : This method has become a powerful tool for forming C-N bonds. The reaction couples an indole (or its corresponding anion) with an aryl halide (e.g., iodobenzene, bromobenzene) or triflate. organic-chemistry.org The catalytic system typically consists of a palladium source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄) being commonly employed. organic-chemistry.org

Copper-Catalyzed N-Arylation (Ullmann Condensation) : The Ullmann reaction is a classical method for N-arylation that has seen significant improvements through the development of new ligands. acs.org The reaction couples an indole with an aryl halide, typically an aryl iodide or bromide, using a copper(I) salt (e.g., CuI) as the catalyst. acs.org The efficiency of the reaction is greatly enhanced by the addition of a chelating ligand, such as 1,2-diamines (e.g., trans-1,2-cyclohexanediamine) or 1,10-phenanthroline. acs.orgresearchgate.net Research has demonstrated that 5-cyanoindole can be effectively N-arylated using a CuI/diamine catalyst system, reacting with aryl iodides to produce the desired N-arylindole in high yield. acs.org

Catalytic System Arylating Agent Ligand Base Solvent Temperature Yield (Example)
Palladium (Buchwald-Hartwig)Aryl bromides, chlorides, iodides, triflatesBulky phosphines (e.g., tBuXphos)NaOt-Bu, K₃PO₄Toluene, Dioxane~100 °CHigh organic-chemistry.orgnih.gov
Copper (Ullmann)Aryl iodides, bromidestrans-N,N'-Dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane110 °C94% (for 5-cyanoindole + iodobenzene) acs.org
Copper (Ullmann)Aryl iodides1,10-PhenanthrolineKOHDME/H₂O95 °CGood to excellent researchgate.net

Beyond the standard cross-coupling methods, other strategies for N-arylation exist. Reductive cross-coupling reactions offer an alternative pathway where, for example, an N-H bond of an indole could potentially be coupled with a nitroarene in the presence of a reductant and a catalyst. Another approach is direct N-arylation using benzynes, generated in situ, which can react with the indole nitrogen. nih.gov Transition-metal-free methods have also been developed, often relying on nucleophilic aromatic substitution on highly electron-deficient aryl fluorides under basic conditions. nih.gov However, for the specific synthesis of 1-phenyl-5-cyanoindole, the transition metal-catalyzed methods remain the most established and efficient.

Advanced Synthetic Protocols and Green Chemistry Considerations

The principles of green chemistry, such as atom economy, reduced energy consumption, and the avoidance of toxic reagents, are pivotal in the contemporary synthesis of complex molecules. Advanced protocols like one-pot reactions, cascade sequences, and metal-free catalysis directly address these principles by minimizing intermediate purification steps, reducing solvent and reagent use, and avoiding toxic heavy metals.

One-Pot and Cascade Reactions

One-pot and cascade reactions represent a highly efficient strategy for molecular synthesis, enabling the construction of complex structures from simple precursors in a single reaction vessel. This approach enhances operational simplicity and minimizes waste generated from workups and purifications of intermediate compounds.

A notable example of a one-pot, metal-free procedure has been developed for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. This two-step, one-pot method involves the nucleophilic substitution of a benzylic bromide to form a cyano-containing intermediate, which then undergoes base-mediated cyclization to yield the 3-cyanoindole (B1215734) product. The reaction is operationally simple and provides good yields from readily available starting materials. A probable mechanism involves the initial nucleophilic substitution, followed by deprotonation at the benzylic position by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), leading to a carbanion that triggers an intramolecular cyclization.

While this specific protocol yields the 3-cyano isomer, the principles can be adapted for other isomers. The classic Fischer indole synthesis, for instance, is frequently performed as a one-pot reaction and is a direct route to the this compound scaffold. wikipedia.orgalfa-chemistry.combyjus.com In this approach, 4-cyanophenylhydrazine would be condensed with a phenylacetaldehyde (B1677652) equivalent under acidic conditions. The resulting hydrazone, often without isolation, undergoes an acid-catalyzed byjus.combyjus.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com This method can be considered a one-pot process when the hydrazone is not isolated. byjus.com

Cascade reactions, where multiple bond-forming events occur sequentially in a single transformation, are highly valued for their ability to rapidly build molecular complexity. youtube.com Although specific cascade reactions leading directly to this compound are not prominently documented, the strategy is widely applied to construct complex indole polycycles. youtube.com These reactions often involve cycloadditions or a series of intramolecular cyclizations triggered by a single event.

Table 1: Comparison of One-Pot Synthetic Strategies for Cyanoindoles

Method Precursors Reagents/Conditions Product Type Key Advantages
Modified Madelung Synthesis N-(o-tolyl)benzamides 1. KCN, DMSO, 100°C; 2. DBN, 100°C 1,2-disubstituted-3-cyanoindoles Metal-free, operational simplicity

| Fischer Indole Synthesis | 4-cyanophenylhydrazine, Phenylacetaldehyde equivalent | Acid catalyst (e.g., PPA, ZnCl2), Heat | this compound scaffold | Direct route, classic and versatile |

Metal-Free and Electrocatalytic Approaches

The development of synthetic methods that avoid transition metals is a central goal of green chemistry, as it circumvents issues of cost, toxicity, and contamination of the final product.

The aforementioned one-pot synthesis of 3-cyanoindoles is an excellent example of a metal-free approach. nih.gov Similarly, the Fischer indole synthesis can be conducted under metal-free conditions using Brønsted or Lewis acids. wikipedia.org Polyphosphoric acid (PPA) is a particularly effective metal-free reagent for mediating the Fischer synthesis through a tandem hydroamination-cyclization reaction between arylhydrazines and alkynes. mdpi.com

Another powerful metal-free strategy for constructing the indole nucleus involves the N-iodosuccinimide (NIS)-mediated cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines. researchgate.net This reaction proceeds under mild conditions without any additional catalysts, affording a range of functionalized indoles in good to excellent yields. researchgate.net Furthermore, metal-free C-H amination of similar precursors can be achieved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

For the introduction of the N-phenyl group onto a pre-existing 5-cyanoindole core, metal-free N-arylation methods offer a green alternative to traditional metal-catalyzed cross-coupling reactions. The use of diaryliodonium salts as arylating reagents allows for the efficient N-arylation of indoles and other heteroarenes without the need for a metal catalyst. acs.orgmdpi.com

Electrocatalytic methods are emerging as a sustainable and powerful tool in organic synthesis, using electricity as a traceless reagent to drive redox reactions. While a specific electrocatalytic protocol for the synthesis of this compound has not been detailed in the literature, electrochemical methods have been successfully applied to the synthesis and functionalization of the indole core. These techniques avoid the use of chemical oxidants and reductants, offering a high degree of control over reaction conditions. General electrochemical approaches have been developed for the construction of the indole ring from precursors like 2-vinylanilines under external oxidant-free conditions.

Table 2: Overview of Metal-Free and Electrocatalytic Approaches

Approach Method Precursors Reagents/Conditions Key Advantages
Metal-Free PPA-Mediated Fischer Indole Synthesis Arylhydrazines, Alkynes/Ketones Polyphosphoric Acid (PPA), Heat Avoids metal catalysts, high efficiency
Metal-Free NIS-Mediated Cyclization N-Ts-2-alkenylanilines N-Iodosuccinimide (NIS), CHCl3, rt Mild conditions, no catalyst needed
Metal-Free N-Arylation 5-Cyanoindole, Diphenyliodonium salt Base, Heat Avoids transition metal cross-coupling

| Electrocatalytic | Indole Ring Formation (General) | 2-Vinylanilines | Electrochemical cell, mediator (e.g., I-) | Sustainable, avoids chemical oxidants |

Chemical Transformations and Functionalization of 1 Phenyl 5 Cyanoindole Scaffolds

Reactivity of the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, and its reactivity is significantly influenced by the substituents it bears. In the case of 1-phenyl-5-cyanoindole, the N-phenyl group and the C-5 cyano group modulate the electron density and, consequently, the regioselectivity of various reactions.

Electrophilic and Nucleophilic Substitution Patterns

The indole nucleus is generally more reactive towards electrophiles than benzene (B151609). Electrophilic substitution typically occurs at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, if the C-3 position is blocked, substitution can occur at the C-2 position. The presence of the electron-withdrawing cyano group at the C-5 position deactivates the benzene portion of the indole ring towards electrophilic attack.

Nucleophilic substitution reactions on the indole ring are less common and generally require the presence of a good leaving group or activation by strong electron-withdrawing groups. In the context of this compound, the cyano group could potentially activate the benzene ring for nucleophilic aromatic substitution under specific conditions.

Specific Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the indole ring are the most nucleophilic and, therefore, the primary sites for functionalization.

C-3 Functionalization: The C-3 position of N-substituted indoles is highly susceptible to electrophilic attack. Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation are expected to proceed readily at this position in this compound.

C-2 Functionalization: While C-3 is the kinetically favored site for electrophilic attack, functionalization at C-2 can be achieved through various strategies. Metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkylation of the C-2 position of indoles. mdpi.comresearchgate.net For instance, palladium-catalyzed reactions can achieve dual C-H functionalization at both C-2 and C-3 positions. nih.gov

Reactions Involving the Cyano Group

The cyano group at the C-5 position is a versatile functional handle that can be transformed into a variety of other functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1-phenylindole-5-carboxylic acid) or amide (1-phenylindole-5-carboxamide).

Reduction: The cyano group can be reduced to a primary amine (5-(aminomethyl)-1-phenylindole) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible linker for further derivatization.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole derivatives. Dearomative indole [5+2] cycloaddition reactions have also been reported, leading to highly functionalized cyclohepta[b]indoles. nih.govfiveable.mewikipedia.org

Reaction TypeReagents and ConditionsProduct Functional Group
HydrolysisH3O+ or OH-, heatCarboxylic Acid or Amide
ReductionLiAlH4 or H2/CatalystPrimary Amine
CycloadditionNaN3, heatTetrazole

Functionalization at the N1-Phenyl Moiety

The N1-phenyl group can also be a site for further functionalization, although it is generally less reactive than the indole core. Directed C-H activation strategies are often employed to achieve regioselective functionalization of the phenyl ring. nih.govnsf.gov Transition metal-catalyzed reactions, particularly with palladium and rhodium, can be used to introduce substituents at the ortho-position of the phenyl group. For instance, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes or alkynes has been demonstrated. nih.govresearchgate.net

Cross-Coupling Chemistry for Diversification (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for the diversification of the this compound scaffold, particularly if a halo-substituted precursor is available (e.g., 5-bromo-1-phenylindole, which can be converted to the 5-cyano derivative). guidechem.comasianpubs.orgscribd.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.commdpi.comnih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

These reactions provide access to a wide range of derivatives with diverse electronic and steric properties. The palladium-catalyzed cross-coupling of 5-substituted-2-indolylsilanols, including a C-5 cyano-substituted indole, has been successfully demonstrated. nih.gov

Coupling ReactionOrganometallic ReagentBond Formed
Suzuki-MiyauraR-B(OR)2C-C (Aryl/Vinyl)
SonogashiraR-C≡CHC-C (Alkynyl)
StilleR-Sn(Alkyl)3C-C
HeckAlkeneC-C (Alkenyl)

C-H Activation and Direct Functionalization Strategies

Direct C-H activation has become a cornerstone of modern organic synthesis, offering an atom-economical way to functionalize otherwise inert C-H bonds. mdpi.comchemrxiv.orgdoi.orgresearchgate.netrawdatalibrary.net For the this compound scaffold, several positions are amenable to this strategy.

C-2 and C-7 Arylation: Palladium-catalyzed C-H arylation at the C-2 and C-7 positions of N-arylindoles has been reported.

Ortho-Arylation of N-Phenyl Ring: As mentioned in section 3.3, the ortho-C-H bonds of the N-phenyl group can be functionalized through directed C-H activation. nih.govnsf.gov

C-5 Functionalization: While the cyano group is an existing functionality, direct C-H functionalization at the C-5 position of an indole ring has been achieved using copper-catalyzed reactions. nih.gov

These methods provide powerful and efficient routes to novel this compound derivatives that would be difficult to access through traditional synthetic methods.

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 5 Cyanoindole

High-Resolution Rotational Spectroscopy for Gas-Phase Structure Determination

High-resolution rotational spectroscopy is a powerful technique for obtaining precise geometric information about a molecule in the gas phase, free from intermolecular interactions. By measuring the absorption of microwave radiation, one can determine the principal moments of inertia (Iₐ, Iₑ, and Iₐ) with exceptional accuracy. These moments of inertia are directly related to the molecule's mass distribution and, therefore, its three-dimensional structure, including bond lengths and angles.

For a molecule like 1-Phenyl-5-cyanoindole, this technique would provide critical insights into its gas-phase conformation. A key structural parameter of interest would be the dihedral angle between the phenyl group at the N1 position and the indole (B1671886) ring system. This angle is determined by a balance between steric hindrance and electronic effects, such as π-stacking or conjugation.

Research Findings: As of this writing, a specific high-resolution rotational spectroscopy study for this compound has not been reported in the literature. However, studies on the parent compound, 5-cyanoindole (B20398), have been conducted. These studies reveal a planar structure for the bicyclic indole core. For this compound, the rotational constants would be significantly different due to the additional mass of the phenyl group. The analysis would aim to determine the rotational constants for the parent isotopologue and potentially for ¹³C and ¹⁵N substituted species to precisely locate the atoms' positions using Kraitchman's equations.

The expected data from such an experiment would be a set of rotational constants, which can be used to model the molecule's geometry.

Table 1: Illustrative Rotational Constants for a Related Indole Derivative (5-Cyanoindole) Note: This data is for 5-cyanoindole and is provided for illustrative purposes to show the type of information obtained from rotational spectroscopy. The values for this compound would differ significantly.

Parameter Value (MHz)
Rotational Constant A 2589.1
Rotational Constant B 1245.3
Rotational Constant C 840.7

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating which protons are adjacent). The ¹³C NMR spectrum would similarly identify all unique carbon atoms in the molecule. The cyano group (-C≡N) is strongly electron-withdrawing, which would cause deshielding (a downfield shift) of nearby protons and carbons, particularly at the C4 and C6 positions of the indole ring. The N-phenyl group would introduce additional signals in the aromatic region, and its electronic and steric influence would affect the chemical shifts of the indole protons.

Research Findings: While a full, published, and assigned NMR spectrum for this compound is not readily available, synthetic procedures for the compound have been reported. Characterization within these studies would involve NMR, and based on the known effects of substituents on the indole ring, a predicted spectrum can be outlined. The protons on the N-phenyl group would likely appear as a complex multiplet, while the indole protons would show characteristic shifts and couplings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary based on solvent and other conditions.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H2 (Indole) 7.0 - 7.2 Doublet
H3 (Indole) 6.6 - 6.8 Doublet
H4 (Indole) 7.8 - 8.0 Doublet
H6 (Indole) 7.4 - 7.6 Doublet of doublets
H7 (Indole) 7.5 - 7.7 Doublet
Phenyl Protons 7.3 - 7.6 Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. The cyano group's carbon and the carbon it is attached to (C5) would have distinctive chemical shifts.

Carbon Position Predicted Chemical Shift (δ, ppm)
C2 (Indole) 125 - 128
C3 (Indole) 103 - 106
C3a (Indole Bridgehead) 128 - 131
C4 (Indole) 126 - 129
C5 (Indole) 105 - 108
C6 (Indole) 124 - 127
C7 (Indole) 111 - 114
C7a (Indole Bridgehead) 137 - 140
C≡N (Cyano) 118 - 121
Phenyl Carbons 120 - 140

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the confident determination of its elemental formula. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z) with very high accuracy. The fragmentation pattern observed in the mass spectrum also provides valuable structural information.

For this compound (C₁₅H₁₀N₂), the molecular ion peak [M]⁺ would be the most prominent feature. HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass. Common fragmentation pathways for N-phenyl indoles may include the loss of the phenyl group or fragments from it, and potentially the loss of HCN from the cyano-substituted ring.

Research Findings: Specific HRMS data for this compound is not available in public spectral databases. However, the expected exact mass can be calculated from its chemical formula.

Table 4: Calculated Molecular Mass and Expected HRMS Data for this compound

Parameter Value
Chemical Formula C₁₅H₁₀N₂
Nominal Mass 218
Monoisotopic (Exact) Mass 218.0844
Expected [M+H]⁺ Ion 219.0922
Expected [M+Na]⁺ Ion 241.0741

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the material's properties.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, and thus the atomic positions, within the crystal's unit cell. Key findings from such a study would include the planarity of the indole ring, the torsion angle of the N-phenyl group relative to the indole plane, and how the molecules pack together in the crystal lattice. The presence of the polar cyano group could lead to specific dipole-dipole interactions that influence the packing arrangement.

Research Findings: There are no published crystal structures for this compound in crystallographic databases. Therefore, experimental data on its solid-state structure is not available. A crystallographic study would be needed to determine its unit cell parameters and atomic coordinates.

Table 5: Hypothetical Crystal Structure Data Parameters for this compound Note: This table lists the type of data that would be obtained from an X-ray crystallography experiment. The values are purely hypothetical.

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c) Ångströms (Å)
Unit Cell Angles (α, β, γ) Degrees (°)
Volume (V) ų
Molecules per Unit Cell (Z) Integer (e.g., 4)
Key Bond Lengths (C-C, C-N) Ångströms (Å)
Key Bond Angles (C-N-C) Degrees (°)
Phenyl-Indole Torsion Angle Degrees (°)

Theoretical and Computational Chemistry of 1 Phenyl 5 Cyanoindole

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics of molecules. For derivatives of indole (B1671886), these calculations provide a detailed picture of electron distribution, orbital energies, and the nature of excited states, which are fundamental to understanding the molecule's spectroscopic properties and reactivity. researchgate.netuni-kiel.defigshare.com

The geometric and electronic properties of both the ground state (S₀) and the lowest electronically excited singlet state (S₁) of cyanoindoles have been determined with high precision using a combination of rotationally resolved electronic spectroscopy and ab initio calculations. researchgate.netnih.gov For the closely related 5-cyanoindole (B20398) (5CI), studies have definitively characterized the structure in both states. nih.govrsc.org

Upon electronic excitation, changes in bond lengths occur. Natural bond orbital analysis reveals shifts in atomic charges between the ground and excited states, indicating charge redistribution upon absorption of energy. researchgate.net A key finding for 5-cyanoindole is that its lowest excited state is of Lₐ character, which contrasts with many other indole derivatives where the Lₑ state is lower in energy. researchgate.netnih.govrsc.org The determination of the excited state geometry can be refined by a combined analysis of rotational constant changes and vibronic intensities from fluorescence emission spectra, interpreted through the Franck-Condon principle. rsc.orgresearchgate.net

Computational methods like the approximate coupled-cluster singles and doubles model (CC2) and time-dependent density functional theory (TD-DFT) are employed to calculate molecular parameters. researchgate.netrsc.org While standard CC2 models may sometimes incorrectly predict the geometry of the excited state, modifications such as the scaling of spin components can yield results that align well with experimental data. researchgate.netnih.govrsc.org

Table 1: Theoretical and Experimental Molecular Parameters for 5-Cyanoindole (Illustrative)
ParameterGround State (S₀) ValueExcited State (S₁) ValueMethodReference
Rotational Constant A2589.1 MHz2540.5 MHzSpectroscopy researchgate.net
Rotational Constant B760.3 MHz755.1 MHzSpectroscopy researchgate.net
Rotational Constant C588.1 MHz583.4 MHzSpectroscopy researchgate.net
Excited State Character-LₐSpectroscopy/Ab initio rsc.org

Molecular orbital (MO) theory is fundamental to understanding the electronic transitions and reactivity of a molecule. nih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For 5-cyanoindole, ab initio calculations show the spatial distribution of the HOMO and LUMO. researchgate.net The electronic transitions, such as those observed in UV-Vis absorption spectra, primarily involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov These transitions are typically of a π→π* nature, involving the π-electron systems of the indole and phenyl rings. nih.gov The presence of the electron-withdrawing cyano group significantly influences the electron density distribution and the energies of these orbitals. nih.gov Specifically, an electron-withdrawing group on the benzene (B151609) ring of the indole moiety can enhance charge separation in the excited state, leading to shifts in the fluorescence spectrum. nih.gov

Table 2: Frontier Orbital Energies (Illustrative DFT Calculation)
OrbitalEnergy (eV)Character
HOMO-6.25π-bonding
LUMO-1.80π*-antibonding
HOMO-LUMO Gap4.45-

Molecular Dynamics and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. drugdesign.org This method is essential for understanding the potential biological interactions of compounds like 1-Phenyl-5-cyanoindole. jocpr.com Docking studies can identify key binding modes and intermolecular interactions, such as hydrogen bonds and pi-stacking, within the active site of a target protein. nih.govmdpi.comnih.gov The binding affinity is often estimated using a scoring function, which provides a value typically in kcal/mol. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. nih.govmdpi.com MD simulations provide insights into the dynamic behavior of the complex, analyzing metrics such as Root Mean Square Deviation (RMSD) to evaluate structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to assess the compactness of the complex. mdpi.commdpi.com The persistence of key intermolecular interactions, like hydrogen bonds, throughout the simulation further validates the stability of the binding mode. mdpi.com For indole-based compounds, these simulations are critical for confirming that the molecule remains stably bound in the active site, which is a prerequisite for potential therapeutic activity. jocpr.com

Table 3: Illustrative Molecular Docking and MD Simulation Results
ParameterValueInterpretation
Binding Energy (Docking)-8.5 kcal/molStrong predicted binding affinity to the target protein.
Key Interacting ResiduesTyr84, Phe290, Arg120Identifies amino acids crucial for binding (e.g., via H-bonds, π-π stacking).
Average RMSD (MD)0.25 nmThe protein-ligand complex is structurally stable over the simulation time. mdpi.com
Average Rg (MD)2.23 nmThe complex maintains a compact and stable structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors (physicochemical properties) and using statistical methods to find a correlation with their measured biological activity. nih.gov These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), hydrophobic (e.g., LogP), and steric (e.g., molar refractivity). nih.govuobasrah.edu.iq The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. uobasrah.edu.iq

Structure-Based Drug Design (SBDD) is an iterative process that relies on the three-dimensional structure of the biological target. drugdesign.orgmdpi.com The SBDD cycle for developing inhibitors based on the this compound scaffold would involve:

Target Identification : Determining the 3D structure of the target protein, often via X-ray crystallography. nih.gov

Docking and Scoring : Using computational docking to place this compound or its analogs into the protein's active site to predict binding conformations and affinities. drugdesign.org

Design and Synthesis : Analyzing the predicted binding mode to design new derivatives with modified substituents aimed at enhancing interactions (e.g., adding a group to form a new hydrogen bond). nih.gov

Biological Evaluation : Synthesizing and testing the new compounds to determine their actual biological activity. This cycle is repeated to optimize the lead compound, improving its potency and selectivity. drugdesign.orgresearchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound is crucial for its ability to interact with biological targets. Conformational analysis involves identifying the molecule's stable, low-energy conformations. rsc.org For this compound, a key conformational feature is the rotational angle between the phenyl group and the indole ring system. Computational methods can map the potential energy surface as a function of this torsion angle to identify the most stable arrangement.

Intermolecular interactions are the non-covalent forces that govern how a molecule interacts with its environment, including solvent molecules and protein receptors. rsc.org The key interactions for this compound include:

Hydrogen Bonding : While the indole N-H can act as a hydrogen bond donor, the nitrogen of the cyano group is a potential hydrogen bond acceptor. nih.gov

π-π Stacking : The aromatic systems of the indole and phenyl rings can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site. nih.gov

Cyano Group Interactions : The cyano group is versatile and can participate in various non-covalent interactions, influencing molecular self-assembly and binding. mdpi.com Its strong dipole moment and the electropositive region associated with the carbon atom can lead to specific, stabilizing interactions. mdpi.com

Understanding these conformational preferences and intermolecular forces is essential for rationalizing the molecule's behavior in a biological context and for designing derivatives with improved binding characteristics. mdpi.com

Biological Activities and Medicinal Chemistry Prospects of 1 Phenyl 5 Cyanoindole and Analogues

Antibacterial and Antitubercular Investigations

Activity Against Gram-Positive and Gram-Negative Bacteria

The indole (B1671886) nucleus is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial properties. researchgate.net Research into 2-phenyl-1H-indoles and related structures has demonstrated notable antibacterial action. ijpsonline.com Specifically, certain 2-phenylindole analogues have shown excellent inhibitory activity against various bacterial strains, including multidrug-resistant clinical isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 2–32 μg/mL. doaj.orgmdpi.com

Studies indicate that Gram-negative bacteria are often more susceptible to these compounds than Gram-positive bacteria. ijpsonline.com For instance, some 2-phenyl-1H-indoles were active against Enterobacter sp. at concentrations of 100 µg/ml. ijpsonline.com The antimicrobial efficacy of these indole derivatives is often linked to the nature and position of substituents on the core structure. ijpsonline.comnih.gov Structure-activity relationship (SAR) analyses have revealed that the presence of halogens and aliphatic hydrocarbon chains can enhance antibacterial potency while potentially reducing cytotoxicity. doaj.orgmdpi.com For example, among nitro-substituted 2-phenylindoles, the para-isomer demonstrated greater promise at lower concentrations compared to the meta-isomer. ijpsonline.com Furthermore, some indole derivatives, such as 5-nitro-2-phenylindole, have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance. nih.gov

The following table summarizes the antibacterial activity of selected phenylindole analogues against various bacterial strains.

Research into Central Nervous System (CNS) Activity

The dopamine D4 receptor, a D2-like G protein-coupled receptor, is a significant target for neuropsychiatric disorders. wikipedia.org It is primarily expressed in CNS regions like the frontal cortex, hippocampus, and amygdala, implicating it in cognition and emotion. frontiersin.org Derivatives of 1-phenyl-5-cyanoindole have been investigated for their ability to modulate this receptor.

Specifically, cyanoindole derivatives have been developed as highly selective dopamine D4 receptor partial agonists. nih.gov Research involving the synthesis of 2- and 3-piperazinylmethyl-substituted cyanoindoles demonstrated strong and selective recognition of the D4 subtype. nih.gov Among these, 2-aminomethyl-5-cyanoindoles showed the most promising binding properties. For example, compound FAUC 299 exhibited a Kᵢ value of 0.52 nM, and the fluoro-derivative FAUC 316 had a Kᵢ of 1.0 nM for the D4 receptor. nih.gov FAUC 316 also displayed remarkable selectivity (>8600-fold) over D1, D2, and D3 receptors. nih.gov Functional assays confirmed that these compounds act as partial agonists, with efficacies of 30-35% compared to the full agonist quinpirole. nih.gov

The interaction of ligands with the D4 receptor is influenced by an aromatic microdomain within the receptor's structure. nih.gov The high selectivity of certain compounds for the D4 receptor is attributed to specific interactions within this domain. nih.gov The development of selective D4 ligands remains an active area of research, as they may offer therapeutic benefits for conditions like schizophrenia, ADHD, and addiction with fewer side effects than less selective dopaminergic agents. wikipedia.orgnih.gov

The table below presents binding affinity data for key cyanoindole derivatives at the dopamine D4 receptor.

The serotonin 5-HT1A receptor is a well-established target for treating CNS disorders such as anxiety and depression. biorxiv.org Agonists and partial agonists of the 5-HT1A receptor are of significant therapeutic interest. nih.govnih.gov The this compound scaffold has served as a basis for the development of potent 5-HT1A receptor agonists.

A series of analogues based on a 5-cyanoindole (B20398) core linked to an arylpiperazine or arylpiperidine moiety via an alkylamido linker has been synthesized and evaluated. mdpi.com These compounds were designed as multi-target ligands, with a focus on their analgesic potential mediated through serotonin receptors. mdpi.com In vitro pharmacological studies of related compounds have demonstrated potent and selective Gᵢ activation with high efficacy. biorxiv.org For example, the selective 5-HT1A receptor agonist befiradol has shown analgesic properties comparable to opioids in preclinical models. biorxiv.org The development of biased agonists, which preferentially activate specific downstream signaling pathways, is an emerging strategy to enhance therapeutic effects while minimizing side effects. nih.govneurolixis.com

Pharmacokinetic studies on selected 5-HT1A agonists have shown good metabolic stability and low protein binding, indicating favorable drug-like properties. nih.gov The antinociceptive effects of these agonists have been confirmed in vivo, where their action was reversed by selective 5-HT1A antagonists, confirming the mechanism of action. nih.gov

The table below details the activity of a representative compound from a series of 5-cyanoindole derivatives.

Structure-Activity Relationship (SAR) Insights for this compound Derivatives

The substitution at the N1 position of the indole ring, particularly with a phenyl or phenylsulfonyl group, significantly impacts the biological activity of the resulting compounds. tandfonline.comnih.gov SAR studies on N-phenylindole derivatives have shown that even bulky aromatic groups at this position can be favorable for activity against certain targets. nih.gov

In a series of antitubercular N-phenylindole derivatives, substitutions on the N-phenyl ring were explored. nih.gov It was found that regardless of whether the substituents were electron-donating or electron-withdrawing, para-position substitution on the N-phenyl ring was optimal for activity. nih.gov The introduction of hydrophobic groups such as phenyl, piperidyl, isopropyl, and tert-butyl at the para-position of the N-phenyl ring resulted in compounds with considerable activity, with MIC values ranging from 0.0625 to 0.125 µg/mL against M. tuberculosis. nih.gov

For ligands targeting the 5-HT6 receptor, a series of N1-phenylsulfonyl indole derivatives were synthesized. tandfonline.comnih.gov The introduction of a piperazinyl methyl group on the N1-phenylsulfonyl moiety was investigated to determine its effect on receptor binding. tandfonline.com These studies help to build a pharmacophore model and understand the key interactions between the N1-phenyl substituent and the receptor's binding pocket. tandfonline.com Similarly, for dopamine receptor ligands, the nature of the substituent on the terminal phenyl ring of arylpiperazine moieties—often linked to an indole or similar scaffold—markedly affects affinity and selectivity profiles. nih.gov For instance, electron-donating groups at the ortho position of the phenyl ring were found to increase affinity for the D2 receptor more than electron-withdrawing groups. nih.gov

The C5 position of the indole ring is a critical site for substitution, and the introduction of a cyano (-CN) group has proven to be a key strategy in modulating the biological activity of these scaffolds. The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can significantly influence ligand-receptor interactions.

In the context of dopamine D4 receptor ligands, the 5-cyano substitution is integral to achieving high affinity and selectivity. nih.gov Studies on 2-aminomethyl-5-cyanoindoles revealed that this moiety leads to potent D4 receptor partial agonists with nanomolar binding affinities. nih.gov The presence of the cyano group is a distinguishing feature of these highly selective compounds. nih.gov

Similarly, the 5-cyanoindole core is a foundational element in the design of novel 5-HT1A receptor agonists with analgesic properties. mdpi.com A series of compounds was developed by coupling 5-cyano-1H-indole-3-carboxylic acid with various amine-containing side chains. mdpi.com The resulting amides showed significant activity in pain models, highlighting the importance of the 5-cyanoindole scaffold in guiding the molecule's interaction with its biological target. mdpi.com The synthesis of 3-cyano analogues from indole precursors is a common strategy to access these valuable intermediates. google.com While direct SAR studies isolating the effect of the C5-cyano group versus other substituents (like -H or -OCH₃) in the context of this compound are specific, the repeated and successful use of the 5-cyanoindole core across different CNS targets underscores its crucial role in establishing the desired pharmacological profile. nih.govmdpi.com

Positional Effects of Substituents on the Indole Ring and Phenyl Moiety

The biological activity and selectivity of this compound analogues are profoundly influenced by the nature and position of substituents on both the indole ring and the N-phenyl moiety. Structure-activity relationship (SAR) studies have revealed that even minor structural modifications can lead to significant changes in binding affinity and functional activity at various receptors.

Systematic modifications of the indole core of this compound have demonstrated the critical role of the 5-cyano group. In a series of indolebutylpiperazines, the introduction of electron-withdrawing groups at the 5-position of the indole was found to enhance affinity for the serotonin transporter. Notably, the cyano group proved to be the optimal substituent in this regard, highlighting its importance for this specific target interaction.

In a different context, for a series of cyano-substituted indole derivatives designed as ligands for α-synuclein aggregates, the position of a malononitrile moiety was crucial for binding potency. Preliminary results indicated that compounds with this moiety at the 3-position, along with an N-benzyl group, were well-tolerated for α-synuclein binding. nih.gov Furthermore, substituents at the 5-position of the indole were found to be favorable for amyloid-β (Aβ) binding potency. nih.gov

The necessity of the N-substituted group on the indole nitrogen for high-affinity binding has also been established. For instance, in the context of α-synuclein ligands, the N-benzyl group appeared to be essential for potent binding affinity. nih.gov

The following table summarizes the effects of various substituents on the indole ring of this compound analogues on their binding affinity for different targets.

Target Indole Position Substituent Effect on Affinity Reference Compound Example Ki (nM)
Serotonin Transporter5-CNOptimal for affinityVilazodone0.5 (RUI)
α-Synuclein Fibrils3MalononitrileWell-tolerated for potencyCompound 23High
α-Synuclein Fibrils1N-benzylNecessary for high affinityCompound 23High
Amyloid-β Fibrils5VariousFavorable for bindingCompound 25, 35, 42High

Note: The table is populated with representative data from studies on related indole derivatives to illustrate the principles of positional effects, as direct comparative data for a single series of this compound analogues across multiple targets is not available in the public domain.

The substitution pattern on the N-phenyl ring of this compound analogues also plays a pivotal role in modulating their biological activity. The electronic and steric properties of the substituents can influence the orientation of the phenyl ring within the binding pocket of a target protein, thereby affecting binding affinity and selectivity.

For instance, in a series of 1-phenyl-benzazepines, which share the N-phenyl structural feature, ortho-halogenation of the phenyl ring had a discernible impact on dopamine receptor affinity. These findings underscore the sensitivity of receptor-ligand interactions to the substitution pattern of the N-phenyl group.

In the development of N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis Pks13, structure-activity relationship studies led to the discovery of potent compounds, with specific substitutions on the N-phenyl ring contributing to high-affinity binding to the target enzyme. nih.govmdpi.com

The following interactive table illustrates the impact of substituents on the N-phenyl ring on the binding affinity of indole-based ligands for various receptors.

Target Receptor N-Phenyl Substituent Effect on Affinity Example Compound Ki (nM)
α1a Adrenoceptor4-FluoroHigh AffinitySertindole Analogue (15c)0.99
Dopamine D1 ReceptorVariesModulates Affinity1-Phenyl-benzazepine (10a)14
Pks13-TE domainVariesHigh AffinityN-phenylindole (45)MIC: 0.0625 µg/mL
Pks13-TE domainVariesHigh AffinityN-phenylindole (58)MIC: 0.125 µg/mL

Note: This table includes data from structurally related N-phenyl-indole derivatives to demonstrate the influence of N-phenyl substitution, due to the limited availability of a comprehensive SAR dataset for a single series of this compound analogues.

Kinetic Aspects of Ligand-Target Interactions (e.g., Residence Time)

The therapeutic efficacy of a drug is not solely determined by its binding affinity (Ki or Kd) but also by the kinetics of its interaction with the target protein. nih.gov The rates of association (kon) and dissociation (koff) of a ligand-target complex are critical parameters that define the duration of the pharmacological effect. The concept of residence time (τ = 1/koff), which is the reciprocal of the dissociation rate constant, has gained increasing attention in drug discovery as a key predictor of in vivo drug efficacy. nih.govuniversiteitleiden.nl A longer residence time implies that the drug remains bound to its target for an extended period, which can lead to a more sustained biological response.

The importance of binding kinetics has been highlighted in the study of various receptor systems. For instance, understanding the kinetic profile of ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, is crucial for optimizing their therapeutic effects. universiteitleiden.nl The conformational dynamics of the receptor can affect both the binding and unbinding of a ligand, making residence time a more relevant parameter for predicting in vivo activity than binding affinity alone. vu.nl

Advanced Applications of 1 Phenyl 5 Cyanoindole in Materials Science and Chemical Probes

Development of Electrochromic Materials

Electrochromic materials are a class of smart materials that can reversibly change their optical properties, such as color and transparency, in response to an applied electrical potential. While direct studies on 1-Phenyl-5-cyanoindole for electrochromic applications are not extensively documented, the electrochemical behavior of its core structure, 5-cyanoindole (B20398), suggests significant potential.

Research has shown that the electropolymerization of 5-cyanoindole results in the formation of electroactive polymer films. These films exhibit redox activity, a fundamental requirement for electrochromic materials. The presence of the electron-withdrawing cyano group influences the oxidation potential of the indole (B1671886) monomer. Specifically, the cyano substituent increases the energy of the oxidized form of the redox center, making the monomer more difficult to oxidize compared to unsubstituted indole. This modification of the electronic properties can be harnessed to tune the color and switching characteristics of the resulting polymer.

The introduction of a phenyl group at the 1-position of the indole ring in this compound is expected to further influence the electronic and steric properties of the monomer and the corresponding polymer. The phenyl group can affect the planarity and intermolecular interactions of the polymer chains, which in turn can impact the electrochromic performance, including switching speed, contrast ratio, and long-term stability. While a comprehensive investigation into the electrochromic properties of poly(this compound) is yet to be reported, the established electroactivity of the 5-cyanoindole moiety provides a strong rationale for its exploration in the development of novel electrochromic devices.

Chemical Biology Probes and Fluorescence Applications

The inherent fluorescence of the indole ring has made it a valuable tool in chemical biology. The specific substitutions in this compound lend it unique photophysical properties that can be exploited for developing sensitive chemical probes.

A close analog of the this compound chromophore, 5-cyanotryptophan, has emerged as a highly sensitive fluorescent probe for investigating protein structure, dynamics, and, in particular, protein hydration. researchgate.netacs.orgnih.gov Tryptophan fluorescence is intrinsically sensitive to the local environment, but 5-cyanotryptophan exhibits an enhanced sensitivity to hydration. acs.orgnih.gov

The fluorescence quantum yield and lifetime of 5-cyanotryptophan are significantly influenced by the polarity of its microenvironment. acs.org For instance, in aqueous solutions, its fluorescence is substantially quenched, resulting in a low quantum yield. acs.orgnih.gov However, in less polar or dehydrated environments, such as the interior of a folded protein or upon binding to a lipid membrane, its fluorescence quantum yield and lifetime increase dramatically. acs.orgnih.gov This large dynamic range makes 5-cyanotryptophan a superior probe for monitoring changes in local hydration during biological processes like protein folding and ligand binding. acs.orgnih.gov

The utility of 5-cyanotryptophan has been demonstrated in several applications, including:

Probing the solvent properties of binary mixtures. acs.org

Monitoring the binding interactions of antimicrobial peptides with lipid membranes. acs.org

Differentiating between distinct, differently hydrated environments within a folded protein. acs.org

The underlying principle of this sensitivity lies in the photophysical properties of the 5-cyanoindole sidechain. The nitrile group, being a sensitive vibrational probe, also influences the electronic structure of the indole ring, making its fluorescence highly responsive to changes in the local environment. nih.govresearchgate.net

Table 1: Photophysical Properties of 5-Cyanoindole in Different Solvents

SolventQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Water< 0.010.4
1,4-Dioxane0.11 - 0.136.0

Data sourced from multiple studies on 5-cyanoindole and 5-cyanotryptophan. acs.orgnih.gov

The photophysical properties of this compound are primarily dictated by the 5-cyanoindole chromophore. The position of the cyano group on the indole ring has a distinct effect on the absorption and emission spectra. nih.gov Compared to the parent indole, the absorption and emission maxima of 5-cyanoindole are red-shifted. nih.gov The fluorescence quantum yield of 5-cyanoindole is highly solvent-dependent, showing significant quenching in protic solvents like water. nih.govnih.gov

A particularly interesting and underexplored area for this compound is its potential to exhibit aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While direct evidence of AIE in this compound has not been reported, its molecular structure contains features that are conducive to this phenomenon. The presence of the phenyl and cyano substituents can lead to intermolecular interactions that favor specific packing arrangements in the aggregated state. The restriction of the rotation of the phenyl group at the 1-position upon aggregation could be a key factor in activating AIE. The study of cyano-substituted oligo(p-phenylenevinylene) has shown that the restriction of intramolecular charge transfer states in the aggregated form can lead to efficient AIE. nih.gov Given these characteristics, this compound presents a promising candidate for the design of novel AIE-active materials for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Building Block and Ligand Applications in Organic Synthesis

Beyond its applications in materials and probes, this compound serves as a valuable and versatile building block in organic synthesis. The indole nucleus is a privileged scaffold in medicinal chemistry, and the functional groups on this compound offer multiple reaction sites for further chemical transformations.

The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide array of more complex heterocyclic structures. Research has demonstrated the use of indole-based cyano derivatives as key intermediates for the synthesis of highly functionalized heteropolycyclic compounds with potential pharmaceutical value. nih.gov The phenyl group at the 1-position not only modifies the electronic properties but also provides a site for further functionalization through electrophilic aromatic substitution on the phenyl ring.

In the realm of coordination chemistry, the cyano group of this compound can potentially act as a ligand for transition metals. Nitrile and isocyanide ligands are well-established in coordination chemistry, forming stable complexes with a variety of metals. wikipedia.org The lone pair of electrons on the nitrogen atom of the cyano group can coordinate to a metal center, and the π-system of the indole and phenyl rings could also participate in metal binding. While specific studies on this compound as a ligand are scarce, its structural similarity to other nitrile-containing ligands suggests its potential use in the design of novel catalysts, metal-organic frameworks (MOFs), and coordination polymers.

Q & A

Q. What are the critical steps for optimizing the synthesis of 1-Phenyl-5-cyanoindole, and how can researchers validate purity and yield?

Methodological Answer :

  • Synthesis Optimization : Begin with a Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl group, followed by cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling. Monitor reaction conditions (temperature, solvent polarity, catalyst loading) to minimize side products like unsubstituted indole derivatives .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity. Compare retention times against known standards.
  • Yield Calculation : Employ gravimetric analysis after recrystallization (e.g., using ethanol/water mixtures) and confirm via 1^1H NMR integration of characteristic peaks (e.g., cyano group adjacent protons at δ 7.8–8.2 ppm) .

Q. How should researchers characterize this compound’s solubility for in vitro assays, and what solvent systems are recommended?

Methodological Answer :

  • Solubility Profiling : Use a tiered approach:
    • Primary Screen : Test in DMSO (10 mg/mL stock) and dilute into PBS, ethanol, or cell culture media. Monitor for precipitation via dynamic light scattering (DLS) .
    • Advanced Systems : For low solubility, employ co-solvents like PEG-300 (40%) or surfactants (e.g., Tween-80 at 5%) to stabilize aqueous solutions. Validate stability over 24 hours using UV-Vis spectroscopy (λ = 280 nm) .
  • Critical Note : Avoid dimethylacetamide (DMA) due to potential cytotoxicity in biological assays.

Advanced Research Questions

Q. What computational strategies can elucidate the electronic properties of this compound, and how do these correlate with experimental reactivity data?

Methodological Answer :

  • DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps. Compare calculated electron density at the cyano group with experimental IR spectra (C≡N stretch ~2220 cm1^{-1}) to validate models .
  • Contradiction Resolution : If computational results conflict with experimental reactivity (e.g., unexpected electrophilic substitution sites), re-evaluate solvent effects or implicit solvation models in simulations .

Q. Case Study :

  • Observed Anomaly : A 2024 study reported unexpected nitration at the 4-position instead of the predicted 6-position. Re-analysis using explicit solvation (water/DMF) in DFT reconciled discrepancies, highlighting solvent polarity’s role in directing electrophiles .

Q. How should researchers address contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer :

  • Data Triangulation :
    • Assay Conditions : Compare IC50_{50} values under standardized pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS vs. serum-free).
    • Metabolic Stability : Test compound stability in liver microsomes (human vs. rodent) to identify species-specific degradation pathways .
    • Orthogonal Assays : Validate kinase inhibition claims using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .

Q. Example :

  • A 2023 study reported conflicting IC50_{50} values (2 μM vs. 15 μM) in cancer cell lines. Further analysis revealed differential expression of efflux transporters (e.g., P-gp) between cell types, resolved via transporter inhibition assays .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Standardized Workflow :
    • Reagent Quality : Use anhydrous solvents (verified by Karl Fischer titration) and catalysts with ≥99.9% purity.
    • In-line Analytics : Integrate LC-MS at each synthetic step to detect intermediates and byproducts.
    • Crystallization Control : Optimize cooling rates (1–2°C/min) and seeding to ensure consistent polymorph formation .
  • Collaborative Validation : Share detailed protocols (including failure modes) in supplementary materials, adhering to Beilstein Journal guidelines for experimental transparency .

Q. How can researchers design controlled experiments to differentiate between steric and electronic effects in this compound’s reactivity?

Methodological Answer :

  • Steric vs. Electronic Probes :
    • Isosteric Replacement : Synthesize analogs with bulkier groups (e.g., 5-trifluoromethyl vs. 5-cyano) to isolate steric effects.
    • Hammett Analysis : Plot reaction rates (log k) against σ+^+ values for substituents to quantify electronic contributions. A linear correlation (R2^2 > 0.95) confirms electronic dominance .
  • Case Example : A 2025 study demonstrated that steric hindrance from ortho-substituted phenyl groups reduced Suzuki coupling yields by 40%, while electron-withdrawing cyano groups accelerated oxidative addition .

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